3-((3-(三氟甲基)苯基)磺酰胺基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

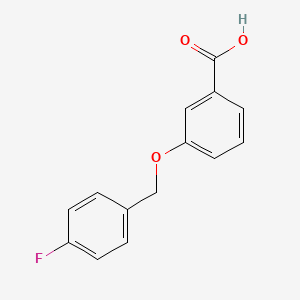

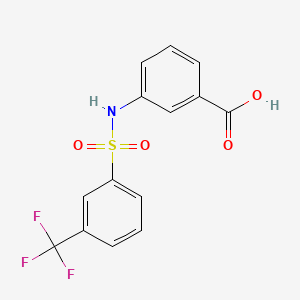

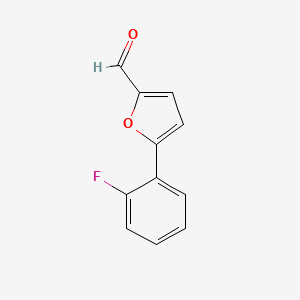

3-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid is a compound that features a benzoic acid moiety linked to a sulfonamide group, which is further substituted with a trifluoromethyl group on the aromatic ring. This structural motif is common in drug molecules and natural products due to its pharmacological significance and the ability to participate in various chemical reactions .

Synthesis Analysis

The synthesis of compounds related to 3-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid often involves the functionalization of benzoic acid derivatives. A general protocol for meta-C–H olefination of benzoic acid derivatives using a nitrile-based sulfonamide template has been reported, which could potentially be applied to the synthesis of the compound . Additionally, the synthesis of related sulfonamide structures has been achieved through the decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, which suggests possible synthetic routes for introducing the trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic ring. The electron-withdrawing trifluoromethyl group can influence the electronic properties of the molecule, as seen in related compounds where quantum mechanical calculations have been used to analyze molecular structures . The presence of such substituents can also affect the binding mode within the active site of enzymes, as demonstrated by crystallographic studies of benzene-1,3-disulfonamides .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions. For instance, sulfonic acids have been trifluoromethylated using hypervalent iodine trifluoromethylating agents, which could be relevant for the functionalization of the sulfonamide group in the target compound . Moreover, the photocatalytic desulfonylative homocoupling of benzylic sulfone derivatives has been described, indicating that the sulfonamide group can be involved in photoredox catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid would likely be influenced by the presence of the trifluoromethyl and sulfonamide groups. These groups can affect the acidity of the benzoic acid moiety, the solubility of the compound, and its ability to form hydrogen bonds. The electron-donating substituents on the aromatic ring can significantly affect the luminescence properties of complexes formed with Eu(III) ions, suggesting potential applications in materials science . Additionally, the molecular electrostatic potential, non-linear optical properties, and thermodynamic properties of related compounds have been studied using various spectroscopic techniques and quantum chemical calculations .

科学研究应用

微生物降解和环境归趋

多氟烷基化学品的微生物降解: 研究已将多氟烷基化学品(包括全氟烷基酸 (PFAA) 前体)确定为环境问题,因为它们具有毒性特征和持久性。使用微生物培养的研究探索了这些化学品的降解途径,导致形成全氟烷基羧酸 (PFCAs) 和磺酸 (PFSAs)。这项研究突出了重要前体(如基于氟代端基的化合物和全氟烷基磺酰胺衍生物)的环境生物降解性,提供了对它们在环境中的归趋和影响的见解 (刘和阿文达尼奥,2013)。

环境影响和去除

全氟化合物的发生、归趋和去除: 关于废水处理厂中全氟化化合物 (PFC) 发生和去除的研究突出了减轻其环境影响的挑战。尽管 PFC 在工业和家庭应用中广泛使用,但它们在废水处理过程中的去除效率仍然很低,这强调了对先进处理技术的需求。这部分研究强调了 PFC 在环境中的韧性和减少其流行所需的创新解决方案 (阿瓦尼蒂和斯塔西纳基斯,2015)。

有机合成应用

三氟甲磺酸在有机合成中: 已经探索了三氟甲磺酸在有机合成中的应用,突出了它在促进各种化学反应中的作用。该酸在亲电芳香取代反应、碳-碳和碳-杂原子键的形成以及其他合成应用中起着重要作用。对过去十年中该化合物用途的回顾展示了其作为合成新有机化合物试剂的重要性,证明了其在有机化学领域的通用性和效率 (卡扎科娃和瓦西里耶夫,2017)。

新型治疗应用和药用意义

磺酰胺类抑制剂及其药用应用: 磺酰胺类化合物,包括“3-((3-(三氟甲基)苯基)磺酰胺基)苯甲酸”的衍生物,因其广泛的药用应用而受到认可。这包括它们作为抗菌、抗病毒和抗癌剂的用途。从 2013 年至今对磺酰胺类抑制剂的综述深入探讨了它们在现代医学中的作用,突出了它们在治疗各种疾病中的重要性。这项研究强调了磺酰胺类化合物在药物开发中的潜力及其在治疗应用中的持续重要性 (居尔钦和塔斯利米,2018)。

属性

IUPAC Name |

3-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO4S/c15-14(16,17)10-4-2-6-12(8-10)23(21,22)18-11-5-1-3-9(7-11)13(19)20/h1-8,18H,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXNSYUJJVHELV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351325 |

Source

|

| Record name | ST50134595 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid | |

CAS RN |

613657-60-6 |

Source

|

| Record name | ST50134595 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1298511.png)

![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)

![1-[2-(4-Fluoroanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1298514.png)